Spectroscopic Characterization of 6-Amino-5-bromopyrazine-2-carboxylic acid: A Technical Guide
Spectroscopic Characterization of 6-Amino-5-bromopyrazine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected spectroscopic data for 6-Amino-5-bromopyrazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While comprehensive experimental data for this specific molecule is not widely published, this document will leverage established principles of spectroscopy and data from structurally analogous compounds to provide a robust predictive framework for its characterization. Understanding the spectroscopic signature of this molecule is crucial for confirming its identity, assessing its purity, and elucidating its role in various chemical and biological processes.
Molecular Structure and its Spectroscopic Implications
6-Amino-5-bromopyrazine-2-carboxylic acid possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The pyrazine ring, a nitrogen-containing heterocycle, is substituted with an amino group, a bromine atom, and a carboxylic acid. Each of these components will contribute characteristic signals in various spectroscopic analyses.
Caption: Molecular structure of 6-Amino-5-bromopyrazine-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 6-Amino-5-bromopyrazine-2-carboxylic acid, both ¹H and ¹³C NMR will provide critical structural information.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, with key signals arising from the aromatic proton on the pyrazine ring, the amine protons, and the carboxylic acid proton.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Pyrazine-H | 8.0 - 8.5 | Singlet | The exact shift is influenced by the electron-withdrawing carboxylic acid and electron-donating amino group. |
| -NH₂ | 5.0 - 7.0 | Broad Singlet | The chemical shift and broadness are dependent on solvent and concentration due to hydrogen bonding and exchange. |
| -COOH | 10.0 - 13.0 | Broad Singlet | This proton is acidic and its signal is often broad and can exchange with D₂O. Its downfield shift is characteristic of carboxylic acids.[1] |
Expert Insight: The observation of the broad -NH₂ and -COOH signals, and their subsequent disappearance upon the addition of a few drops of D₂O, is a classic method for confirming the presence of these exchangeable protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Carbon | Expected Chemical Shift (ppm) | Notes |
| -COOH | 165 - 175 | The carbonyl carbon of the carboxylic acid is typically found in this downfield region.[1] |
| Pyrazine-C-COOH | 145 - 155 | The carbon atom attached to the carboxylic acid group. |
| Pyrazine-C-NH₂ | 150 - 160 | The carbon atom bearing the amino group. |
| Pyrazine-C-Br | 110 - 120 | The carbon atom bonded to the bromine atom. |
| Pyrazine-CH | 130 - 140 | The carbon atom with the single hydrogen attached. |
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring NMR spectra would involve the following steps:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids and amines as it helps in observing the exchangeable protons.
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Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
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¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.
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Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.
Expected Molecular Ions:
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Molecular Formula: C₅H₄BrN₃O₂
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Monoisotopic Mass: Approximately 216.95 g/mol
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Isotopic Pattern: A characteristic M and M+2 isotopic pattern with roughly equal intensity will be observed due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Fragmentation Pattern:
A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH), resulting in a significant (M - 45) fragment.[2] Other potential fragmentations could involve the loss of Br or HCN from the pyrazine ring.
Caption: Predicted major fragmentation pathways in mass spectrometry.
Experimental Protocol: Mass Spectrometry
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Sample Introduction: The compound can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC or GC.
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Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which can be analyzed in both positive and negative ion modes.
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Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements and confirm the elemental composition.
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Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Notes |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad | This broad absorption is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[1][3] |
| N-H (Amine) | 3300 - 3500 | Medium, often two bands | The symmetric and asymmetric stretching of the primary amine. |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The position is influenced by hydrogen bonding.[3] |
| C=N, C=C (Aromatic Ring) | 1400 - 1600 | Medium to Strong | Stretching vibrations of the pyrazine ring. |
| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | The C-O stretching vibration.[3] |
Expert Insight: The combination of the very broad O-H stretch and the strong C=O stretch is highly indicative of a carboxylic acid functional group.[3]
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The solid sample can be prepared as a KBr pellet or analyzed directly using an attenuated total reflectance (ATR) accessory.
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Data Acquisition: The IR spectrum is recorded over the range of 4000 to 400 cm⁻¹.
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Data Analysis: The positions and shapes of the absorption bands are correlated with the functional groups present in the molecule.
Conclusion
The spectroscopic characterization of 6-Amino-5-bromopyrazine-2-carboxylic acid relies on a multi-technique approach. ¹H and ¹³C NMR provide the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies the key functional groups. By understanding the predicted spectroscopic data presented in this guide, researchers can confidently identify and assess the purity of this important heterocyclic compound in their drug discovery and development endeavors.
References
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Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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Junk, G., and Svec, H. The Mass Spectra of the a-,Amino Acids. Iowa State University. Available at: [Link]
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Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]
